N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide
Description
N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide is an organic compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two phenyl groups and a carboxamide functional group, making it a versatile molecule in organic chemistry.
Properties
Molecular Formula |
C25H19NO |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N,N,4-triphenylbenzamide |
InChI |
InChI=1S/C25H19NO/c27-25(22-18-16-21(17-19-22)20-10-4-1-5-11-20)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI Key |
GCCMUTTWILMMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: N,N-diphenyl-[1,1’-biphenyl]-4-amine.
Substitution: Halogenated derivatives of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide.
Scientific Research Applications
N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diphenylbenzidine: Similar in structure but lacks the carboxamide group.
N,N-diphenyl-1,4-benzenediamine: Contains an additional amine group instead of the carboxamide.
N,N-diphenyl-4-aminobiphenyl: Features an amine group in place of the carboxamide.
Uniqueness
N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core with a carboxamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the field of organic electronics and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
